2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a cyclopropyl group, and a pyrimidinyl-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodiazole core, the introduction of the cyclopropyl group, and the attachment of the pyrimidinyl-substituted azetidine ring. Common reagents used in these steps include cyclopropyl bromide, 4,6-dimethylpyrimidine, and azetidine derivatives. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-2-[(4,6-dimethylpyrimidin-2-yl)thio]ethanone
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
Uniqueness
2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core, a cyclopropyl group, and a pyrimidinyl-substituted azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21N5 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]benzimidazole |
InChI |
InChI=1S/C19H21N5/c1-12-9-13(2)21-19(20-12)23-10-15(11-23)24-17-6-4-3-5-16(17)22-18(24)14-7-8-14/h3-6,9,14-15H,7-8,10-11H2,1-2H3 |
InChI Key |
IHYNFYLTQUTWTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5)C |
Origin of Product |
United States |
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